molecular formula C17H16N2O2S B2486910 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide CAS No. 2309306-95-2

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide

Cat. No.: B2486910
CAS No.: 2309306-95-2
M. Wt: 312.39
InChI Key: HHUGWERLOQCAQO-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxamide group through an amide coupling reaction. The thiophene and pyridine rings can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: Similar furan ring but lacks the carboxamide, thiophene, and pyridine groups.

    Thiophene-2-carboxamide: Contains the thiophene and carboxamide groups but lacks the furan and pyridine rings.

    3-pyridinecarboxamide: Contains the pyridine and carboxamide groups but lacks the furan and thiophene rings.

Uniqueness

What sets 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide apart is its combination of these three distinct heterocyclic rings, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-15(12(2)21-11)17(20)19-9-13-4-3-6-18-16(13)14-5-7-22-10-14/h3-8,10H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUGWERLOQCAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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